molecular formula C21H19NO2 B5612364 N-(2-methoxyphenyl)-2,2-diphenylacetamide

N-(2-methoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B5612364
M. Wt: 317.4 g/mol
InChI Key: OSYUAOAVKKIEDK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2,2-diphenylacetamide is a chemical compound with the CAS Number 94869-90-6 and a molecular formula of C21H19NO2 . It has a molecular weight of 317.38 g/mol . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals . This compound is part of the broader chemical class of N-aryl-2,2-diphenylacetamide derivatives. Scientific literature indicates that structurally related compounds, specifically N-(benzothiazolyl)-2-phenyl-acetamides, have been investigated as potent and selective inhibitors of the protein kinase CK-1δ . CK-1δ is a serine/threonine kinase implicated in the phosphorylation of TAR DNA-binding protein 43 (TDP-43), a key pathological hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) . Consequently, research compounds within this structural family are valuable tools for probing the mechanisms of TDP-43 proteinopathies and are considered potential drug candidates for further pharmacological development in this area . Researchers may find this compound useful in exploratory studies within neuroscience and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-15-9-8-14-18(19)22-21(23)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUAOAVKKIEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methoxyphenyl 2,2 Diphenylacetamide and Its Analogues

Classical Approaches to Amide Synthesis Applied to N-(2-methoxyphenyl)-2,2-diphenylacetamide

The formation of the amide bond in this compound can be achieved through well-established, traditional synthetic methods that are staples in organic chemistry.

Condensation Reactions Involving Amine and Carboxylic Acid Derivatives

The most direct and conventional method for synthesizing this compound is the condensation of an amine with a carboxylic acid or its more reactive derivatives. acs.org This involves the reaction of 2-methoxyaniline with diphenylacetic acid. To facilitate this transformation, which can be slow, the carboxylic acid is often activated. Common strategies include converting the carboxylic acid to a more electrophilic species like an acid chloride or anhydride. acs.org

A prominent example of this type of condensation is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This method involves the acylation of the amine (2-methoxyaniline) with an acyl chloride (diphenylacetyl chloride) in the presence of a base. iitk.ac.inquora.com The reaction is typically performed in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane. wikipedia.org The base, often an aqueous solution of sodium hydroxide (B78521) or pyridine, serves two critical purposes: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine, and it helps to drive the reaction equilibrium toward the formation of the amide product. byjus.comorganic-chemistry.org

Nucleophilic Acylation Strategies for Diphenylacetamide Formation

The underlying mechanism for the classical synthesis of this compound is a nucleophilic acyl substitution. libretexts.orglibretexts.org In this process, the nitrogen atom of the amine, 2-methoxyaniline, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an activated diphenylacetic acid derivative, such as diphenylacetyl chloride. libretexts.org

This attack leads to the formation of a tetrahedral intermediate. iitk.ac.inlibretexts.org Subsequently, this intermediate collapses, and the leaving group—chloride in the case of the acyl chloride—is eliminated. byjus.comlibretexts.org The final step involves the deprotonation of the nitrogen atom, typically by the base present in the reaction mixture, to yield the stable amide product, this compound. byjus.com The reactivity of the carboxylic acid derivative is crucial; acid chlorides are highly reactive due to the inductive electron-withdrawing effect of the chlorine atom and poor resonance stabilization, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Advanced and Catalytic Synthetic Routes for this compound Derivatives

Modern organic synthesis has introduced advanced methods that offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Amide Bond Formations

Transition metal catalysis represents a significant advancement in C-N bond formation and amide synthesis. acs.orgescholarship.org Palladium- and nickel-based catalysts are particularly prominent in these transformations. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming C-N bonds from aryl halides and amines. rsc.org While typically used to arylate amines, related palladium-catalyzed systems can be employed for the amidation of aryl halides. researchgate.net Protocols using palladium/N-heterocyclic carbene (NHC) complexes have been developed for the Suzuki-Miyaura cross-coupling of amides via selective N-C(O) bond activation, showcasing the versatility of palladium in amide chemistry. nsf.gov

Nickel catalysis has also emerged as a potent alternative for amide arylation. escholarship.org Dual-base systems, such as DBU with NaTFA, have enabled the nickel-catalyzed cross-coupling of primary amides with (hetero)aryl chlorides under homogeneous conditions. researchgate.net Furthermore, nickel-photoredox catalysis allows for amide N-arylation under mildly basic conditions, expanding the scope to include sterically hindered substituents and various functional groups. escholarship.org

Table 1: Examples of Transition Metal-Catalyzed Amidation Systems
Catalyst/PrecursorLigandBaseReaction TypeReference
Pd(OAc)₂Various PhosphinesVarious (e.g., Cs₂CO₃)Buchwald-Hartwig Amination rsc.org
[Pd(IPr)(cin)Cl]IPr (NHC)K₂CO₃Suzuki-Miyaura Amide Cross-Coupling nsf.gov
Ni(COD)₂CyPAd-DalPhosDBU/NaTFAAmidation of Aryl Chlorides researchgate.net
NiBr₂·diglymedtbbpyK₂CO₃ / PhotocatalystNickel-Photoredox Amide Arylation escholarship.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. biotage.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. nih.govnih.govjchps.com This technology is considered a green chemistry approach as it can reduce energy consumption and the use of solvents. nih.govresearchgate.net

In the context of amide synthesis, microwave energy can be applied to the direct amidation of carboxylic acids and amines, often in the presence of a catalyst and sometimes under solvent-free conditions. nih.govresearchgate.net For example, the direct synthesis of amides from carboxylic acids and amines has been achieved using ceric ammonium (B1175870) nitrate (B79036) as a catalyst under microwave irradiation. nih.gov While a specific microwave protocol for this compound is not detailed in the provided sources, the general applicability of this method to amide bond formation is well-documented for a wide range of substrates, including the synthesis of various acetamide (B32628) and benzamide (B126) derivatives. jchps.comnih.govscielo.br The operational simplicity and efficiency of microwave-assisted protocols make them an attractive modern alternative for synthesizing the target compound and its analogues. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to DaysMinutes biotage.comjchps.comrsc.org
Energy TransferConduction and Convection (Slow, Inefficient)Direct interaction with molecules (Rapid, Efficient) nih.gov
Product YieldOften lower to moderateGenerally higher nih.govjchps.com
Side ReactionsMore prevalent due to prolonged heatingOften minimized nih.gov

Regioselectivity and Stereoselectivity Considerations in Related Methoxyphenylacetamide Syntheses

Regioselectivity: The synthesis of this compound itself does not present a regioselectivity challenge on the amine component, as 2-methoxyaniline has only one nucleophilic amino group available for acylation. However, in the synthesis of more complex analogues, regioselectivity can become a critical factor. For instance, if a diaminobenzene derivative were used, the site of acylation would be influenced by the electronic and steric effects of the substituents on the aromatic ring. A methoxy (B1213986) group is an ortho-, para-directing activator, which would influence the relative basicity and accessibility of different amino groups. The concept of using directing groups to achieve regioselective C-H activation is a powerful tool in modern synthesis, allowing for functionalization at specific positions, such as the ortho-amidation of aryl C-H bonds. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral because the carbon atom bearing the two phenyl groups is not a stereocenter. Therefore, stereoselectivity is not a consideration in its synthesis. wikipedia.org However, for the synthesis of related analogues where a stereocenter is present, stereoselectivity becomes paramount. ethz.ch For example, if diphenylacetic acid were replaced with a chiral carboxylic acid like 2-chloro-2-phenylacetic acid, or if the amine component were chiral, such as (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, the reaction would produce stereoisomers. mdpi.com In such cases, a diastereoselective or enantioselective reaction would be necessary to form one stereoisomer preferentially over others. wikipedia.org This can be achieved using chiral auxiliaries, chiral reagents, or asymmetric catalysis to control the formation of the new stereocenter during the amide bond formation. ethz.ch The synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, for instance, starts from a chiral amine to ensure the desired absolute configuration in the final product. mdpi.com

Spectroscopic and Structural Elucidation of N 2 Methoxyphenyl 2,2 Diphenylacetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, the methoxy (B1213986) group protons, the single methine proton, and the amide N-H proton. The protons on the 2-methoxyphenyl group would appear as a complex multiplet system in the aromatic region. The two phenyl groups attached to the acetamide (B32628) backbone would likely show overlapping signals. The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically downfield. The lone proton on the α-carbon (diphenylmethyl group) would appear as a singlet, and the amide proton (–NH) would also be a singlet with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data. It would show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group would have a characteristic chemical shift in the downfield region. The aromatic carbons would appear in the typical range, with the carbon attached to the methoxy group showing a characteristic shift. The methoxy carbon itself would appear as a distinct signal in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-methoxyphenyl)-2,2-diphenylacetamide Predicted data based on analogous compounds.

View Interactive Table
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H7.5 - 8.5-
Aromatic C-H (methoxyphenyl)6.8 - 7.8110 - 150
Aromatic C-H (diphenyl)7.2 - 7.5127 - 140
Methine C-H~5.2~58
Methoxy -OCH₃~3.8~55
Carbonyl C=O-~170

The IR spectrum is crucial for identifying the functional groups within this compound. Based on data from related acetamide compounds, the spectrum would exhibit characteristic absorption bands. nist.govnist.gov

The primary absorptions would include a sharp peak for the N-H stretch of the secondary amide, a strong absorption for the C=O (Amide I band) stretch, and another for the N-H bend (Amide II band). The aromatic rings would be identified by C-H stretching vibrations and C=C stretching vibrations. The ether linkage of the methoxy group would be confirmed by a characteristic C-O stretch.

Predicted Infrared (IR) Absorption Bands for this compound Predicted data based on analogous compounds.

View Interactive Table
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3250 - 3350
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=OStretch (Amide I)1650 - 1680
Amide N-HBend (Amide II)1510 - 1550
Aromatic C=CStretch1450 - 1600
Ether C-OAsymmetric Stretch1230 - 1270

Mass spectrometry provides the molecular weight and insight into the compound's structure through its fragmentation pattern. The molecular formula for this compound is C₂₁H₁₉NO₂, corresponding to a molecular weight of approximately 317.38 g/mol .

Upon ionization in a mass spectrometer, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would be the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable diphenylmethyl cation (m/z 167). Another significant fragmentation could involve the cleavage of the amide bond.

Predicted Mass Spectrometry Fragments for this compound Predicted data based on molecular structure.

View Interactive Table
m/z Value Predicted Fragment Ion Formula
317[M]⁺[C₂₁H₁₉NO₂]⁺
167[CH(C₆H₅)₂]⁺[C₁₃H₁₁]⁺
151[M - CH(C₆H₅)₂]⁺[C₈H₈NO₂]⁺
123[H₂NC₆H₄OCH₃]⁺[C₇H₉NO]⁺
77[C₆H₅]⁺[C₆H₅]⁺

X-ray Crystallography for Solid-State Structure Determination of Related Acetamide Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction studies on related acetamide derivatives, such as N,N-diphenylacetamide, provide valuable insights into the likely solid-state conformation and packing. researchgate.net

Studies on similar amides reveal that the amide group tends to be planar due to resonance. researchgate.net In the crystal lattice, molecules are often stabilized by a network of intermolecular hydrogen bonds, typically involving the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule. nih.gov For instance, in the crystal structure of N,N-diphenylacetamide, C-H···O interactions contribute to the formation of centrosymmetric dimers. researchgate.net The phenyl rings' orientation is influenced by steric hindrance and crystal packing forces, often adopting a propeller-like arrangement around the central atoms to minimize steric strain.

Conformational Analysis and Intermolecular Interactions in Diphenylacetamide Structures

The conformation of diphenylacetamide structures is largely dictated by rotation around single bonds and the steric and electronic interactions between substituents. The study of different conformers is essential to understand the molecule's behavior. nih.gov

Key aspects of the conformational analysis include:

Amide Bond Conformation: The C-N amide bond has a significant double bond character, restricting rotation and leading to planar cis and trans conformations. The trans conformation is generally more stable in secondary amides.

Computational and Theoretical Investigations of N 2 Methoxyphenyl 2,2 Diphenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energy of molecular orbitals.

Density Functional Theory (DFT) Studies on Electronic Properties

DFT studies are a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For a compound like N-(2-methoxyphenyl)-2,2-diphenylacetamide, these calculations would typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. youtube.com A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)

Parameter Hypothetical Value Significance
HOMO Energy -5.8 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.6 eV Relates to chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are sites for hydrogen bonding and electrophilic interactions. The regions around the N-H group would exhibit positive potential, marking it as a hydrogen bond donor site. Such analyses are critical for understanding potential drug-receptor interactions.

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or enzyme.

While no specific docking studies for this compound were found, research on other diphenylacetamide derivatives has shown their potential as inhibitors for various receptors, such as the CXCR7 receptor. libretexts.org A hypothetical docking study would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, would be identified. For instance, the amide group could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in pi-pi stacking or hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Example Kinase 1 -8.5 TYR 23, LEU 88, LYS 45

Conformational Landscape and Energetic Profiling of Substituted Acetamides

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For this compound, rotation around the amide bond and the bonds connecting the phenyl rings would lead to various conformers with different energy levels. The steric hindrance caused by the bulky diphenyl groups and the methoxy group on the adjacent phenyl ring would significantly influence the preferred conformation. Computational methods can be used to calculate the potential energy surface of the molecule as a function of these rotational angles (dihedral angles), identifying the most stable, low-energy conformations. Understanding this conformational landscape is crucial as only specific conformers may be able to bind effectively to a biological target.

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl 2,2 Diphenylacetamide Derivatives

Impact of Substituents on the Methoxy-Substituted Phenyl Ring on Biological Activity

In analogous series of biologically active N-aryl compounds, the nature, position, and number of substituents on the N-aryl ring can dramatically alter potency and selectivity. For example, in the N-arylanthranilic acid series of NSAIDs, substitutions on the N-aryl ring produced conflicting results depending on the specific assay, but showed that 2' and 3' positions were often key for high activity. The electronic properties (whether a group is electron-donating or electron-withdrawing) and steric bulk of these substituents are critical factors that modulate interactions with target proteins. The methoxy (B1213986) group itself, being an electron-donating substituent, dictates a specific electronic profile that influences the molecule's activity. Further investigation is required to elucidate the precise effects of modifying this part of the N-(2-methoxyphenyl)-2,2-diphenylacetamide core.

Influence of Diphenyl Moiety Modifications on Pharmacological Profiles

The 2,2-diphenylacetamide core, also known as the benzhydryl moiety, is a critical pharmacophore whose substituents significantly influence biological activity. Studies on related compounds acting as N-type voltage-dependent calcium channel blockers have provided a clear SAR profile for this part of the molecule.

Research indicates that the electronic properties of substituents on the phenyl rings are a key determinant of potency. The introduction of electron-withdrawing groups onto one of the phenyl rings consistently leads to highly potent compounds. This effect appears to be largely independent of the substituent's position (ortho, meta, or para).

Key findings include:

Electron-Withdrawing Groups: The presence of a single electron-withdrawing substituent, such as a trifluoromethyl (CF₃) or a halogen (Cl, F), on one of the phenyl rings enhances blocking affinity for N-type calcium channels.

Electron-Donating Groups: Conversely, the addition of electron-donating groups on the phenyl rings tends to result in lower affinity for the target channel.

Di-substitution: Di-substitution with electron-withdrawing groups on a single phenyl ring does not appear to significantly alter the blocking affinity compared to monosubstituted analogues.

Modification on Diphenyl MoietyGeneral Effect on Biological Activity (N-type channel blocking)Example Substituent(s)
Single Electron-Withdrawing GroupIncreased Potencyp-CF₃, m-Cl, o-Cl
Multiple Electron-Withdrawing GroupsPotency Maintained (vs. single substitution)ortho- & meta- di-substitution
Electron-Donating GroupDecreased PotencyNot specified

Role of Amide Linker and Alkyl Chain Variations on Compound Efficacy

Moving the amide carbonyl to a "reverse amide" position can maintain or, in some cases, improve activity. nih.gov However, replacing the amide group entirely with an ether linkage leads to a near-total loss of activity, highlighting the necessity of the amide's specific hydrogen bonding capabilities and structural properties. nih.gov

Key findings regarding the amide linker include:

Linker Length: Decreasing the length of the linker has been shown to reduce biological activity. nih.gov In other series, a short, one- or two-carbon (ethylene) chain between the amide and an aromatic ring is considered optimal for activity. nih.gov

Amide Reversal: Reversing the orientation of the amide bond (reverse amide) can result in compounds with comparable or slightly better activity. nih.gov

Amide Substitution: Methylation of the amide nitrogen has been shown to retain activity in certain analogues. nih.gov

Linker Replacement: Replacing the amide with a urea group can yield compounds with comparable potency, though potentially with different toxicity profiles. nih.gov In contrast, replacement with a carbamate or an ether group substantially diminishes or abolishes activity. nih.gov

Amide Linker ModificationImpact on Biological Activity (Gli1 Inhibition)
Shortening the linkerDecreased activity nih.gov
Reverse AmideMaintained or slightly improved activity nih.gov
Substitution with UreaComparable potency nih.gov
Substitution with CarbamateSubstantially decreased activity nih.gov
Substitution with EtherLoss of activity nih.gov

Stereochemical Considerations and Chiral Influences on Biological Outcomes

Stereochemistry is a critical factor in pharmacology, as biological systems like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and distribution. The this compound molecule itself is achiral. However, the introduction of substituents on the alkyl chain or modifications to the diphenyl moiety could create a chiral center, making stereochemistry a vital consideration for future analogue design.

Although specific studies on the stereochemical influences of chiral derivatives of this compound were not identified in the reviewed literature, the underlying principles remain highly relevant. For many classes of drugs, the desired pharmacological activity resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, should chiral analogues of this scaffold be developed, the separation of enantiomers and their individual biological evaluation would be an essential step in determining the optimal stereochemical configuration for efficacy and selectivity.

Potential Applications and Broader Research Implications

Development of Chemical Probes for Biological Pathway Elucidation

There is no available research detailing the use of N-(2-methoxyphenyl)-2,2-diphenylacetamide as a chemical probe. Chemical probes are small molecules used to study biological systems, and while the broader class of amides is vast, the specific utility of this compound for elucidating biological pathways has not been documented.

Use as Precursors in Advanced Organic Synthesis

While N-aryl acetamides can serve as versatile precursors in organic synthesis, no literature specifically describes the use of this compound as a starting material or intermediate for creating more complex molecules. The steric hindrance from the two phenyl groups on the acetyl moiety and the substitution on the N-phenyl ring could present unique reactivity, but this has not been explored in published studies. The synthesis of other diphenylacetamide derivatives has been documented, but not for this specific compound's application as a precursor. nih.govresearchgate.net

Exploration in Agrochemical or Veterinary Applications

A search for the application of this compound in agrochemical or veterinary contexts, such as for anti-parasitic potential, yielded no results. Research into related methoxyphenylacetamide and N-phenylacetamide derivatives has shown some potential for fungicidal and bactericidal activity, but these findings are not directly transferable to the target compound. chemjournal.kzresearchgate.netmdpi.com

Contribution to Fundamental Understanding of Amide Chemistry and Reactivity

The study of sterically hindered amides is an important area of chemical research, as their synthesis and reactivity can be challenging. rsc.orgacs.orgchimia.chresearchgate.netnih.gov However, there are no specific studies that use this compound as a model compound to investigate fundamental aspects of amide chemistry, such as bond rotation, resonance, or reactivity patterns.

Conclusion and Future Perspectives in N 2 Methoxyphenyl 2,2 Diphenylacetamide Research

Summary of Key Research Findings and Current Knowledge Gaps

Research directly focused on N-(2-methoxyphenyl)-2,2-diphenylacetamide is notably limited in publicly accessible scientific literature. To date, no dedicated studies on its synthesis, characterization, or biological activity have been published. This represents a significant knowledge gap in the field of medicinal chemistry.

However, research on closely related diphenylacetamide and methoxyphenylacetamide derivatives provides a foundation for understanding the potential significance of this compound. For instance, a series of diphenylacetamides have been identified as novel inhibitors of the atypical chemokine receptor CXCR7, acting as antagonists of the β-arrestin pathway. nih.govnih.govacs.org This is a noteworthy finding, as CXCR7 is implicated in various diseases, including cancer and immunological disorders. The most potent compound in that study, while not the 2-methoxy isomer, demonstrated the potential of the diphenylacetamide scaffold as a modulator of this important biological target. nih.gov

Furthermore, other substituted diphenylacetamides have been investigated for their analgesic properties, with some derivatives showing significant activity in preclinical models. orientjchem.org These studies suggest that the diphenylacetamide core can be a valuable pharmacophore for the development of new pain management therapies. The influence of the methoxy (B1213986) group's position on the phenyl ring is a critical, yet unexplored, aspect of the structure-activity relationship (SAR) for this class of compounds.

The primary knowledge gap, therefore, is the complete absence of experimental data for this compound. Its synthesis has not been formally described, its spectroscopic and crystallographic characteristics are unknown, and its biological profile remains entirely unexplored.

Research Area Key Findings in Related Compounds Knowledge Gaps for this compound
Synthesis General methods for amide bond formation are well-established.No specific published synthesis route.
Characterization Spectroscopic and crystallographic data exist for isomers and related analogs.No available NMR, IR, Mass Spectrometry, or crystallographic data.
Biological Activity Diphenylacetamides can act as CXCR7 inhibitors and analgesics. nih.govnih.govorientjchem.orgNo reported biological targets or activity.
Structure-Activity The diphenylacetamide scaffold is a known pharmacophore.The influence of the 2-methoxy substituent is completely unknown.

Emerging Methodologies for Synthesis and Characterization of Complex Amides

The synthesis of amides is a fundamental transformation in organic chemistry, and recent years have seen the development of more efficient and sustainable methods. Traditional methods often rely on the use of stoichiometric activating agents, which can generate significant waste. Emerging catalytic methods are becoming increasingly prevalent, offering milder reaction conditions and higher atom economy. These include transition-metal-catalyzed amidations and organocatalytic approaches.

For a molecule like this compound, these advanced techniques could offer significant advantages over classical methods. For example, the direct coupling of 2-methoxyaniline with diphenylacetic acid or its derivatives using a suitable catalyst could provide a more efficient and environmentally friendly synthetic route.

In terms of characterization, modern analytical techniques are essential for unambiguously determining the structure and purity of complex molecules. For this compound, a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy would be required to confirm its identity. Single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure and intermolecular interactions.

Methodology Description Potential Application for this compound
Catalytic Amidation Use of transition metals or organocatalysts to promote amide bond formation.Efficient and high-yield synthesis from readily available starting materials.
Flow Chemistry Continuous processing in microreactors for improved control and scalability.Safer and more scalable synthesis, particularly if exothermic or using hazardous reagents.
2D NMR Spectroscopy Techniques like COSY, HSQC, and HMBC to elucidate complex structures.Unambiguous assignment of all proton and carbon signals.
Single-Crystal X-ray Determines the precise three-dimensional arrangement of atoms in a crystal.Definitive structural confirmation and analysis of solid-state packing.

Future Directions in Biological and Mechanistic Investigations of Diphenylacetamides

Given the discovery of diphenylacetamides as CXCR7 inhibitors, a primary avenue for future research would be to synthesize this compound and screen it for activity at this receptor. nih.govnih.govacs.org This would help to elucidate the SAR of this series and determine if the 2-methoxy substitution enhances or diminishes activity compared to other isomers.

Beyond CXCR7, the broad biological potential of the diphenylacetamide scaffold warrants a wider screening approach. Investigating its effects on other G-protein coupled receptors (GPCRs), ion channels, and enzymes could uncover novel therapeutic applications. For example, related acetamide (B32628) derivatives have been explored for their effects on cyclooxygenase (COX) enzymes, suggesting a potential role in inflammation and pain. orientjchem.org

Mechanistic studies will be crucial to understand how these molecules exert their biological effects. If this compound is found to be active at a particular target, detailed investigations into its binding mode, kinetics, and downstream signaling effects will be necessary. Techniques such as molecular docking, site-directed mutagenesis, and various cell-based assays would be invaluable in this regard.

Broader Scientific Impact and Unexplored Research Avenues for Methoxyphenylacetamides

The methoxyphenylacetamide structural motif is present in a wide range of biologically active compounds, from pharmaceuticals to agrochemicals. chemjournal.kzijpsr.info A thorough investigation of this compound would contribute to a deeper understanding of how the methoxy group's position influences the physicochemical properties and biological activity of this class of molecules. This could have a significant impact on the design of future drugs and other functional organic molecules.

One largely unexplored avenue is the potential of these compounds in materials science. The rigid diphenylacetamide core, combined with the potential for hydrogen bonding and aromatic interactions, suggests that these molecules could have interesting self-assembly properties. This could lead to the development of novel liquid crystals, gels, or other soft materials.

Furthermore, the methoxy group offers a handle for further chemical modification. It could be demethylated to the corresponding phenol, which could then be used as a point for further derivatization, leading to the creation of libraries of related compounds for high-throughput screening. The metabolic stability of the methoxy group is also a key consideration in drug design, and understanding its biotransformation in this specific chemical context would be of great value.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-(2-methoxyphenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline with 2,2-diphenylacetyl chloride under anhydrous conditions. Optimization includes:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetone:methanol mixtures) for crystallization, as demonstrated in analogous acetamide derivatives .
  • Purification : Recrystallization from slow-evaporating solutions yields X-ray-quality crystals. Monitor reaction progress via TLC or NMR to adjust stoichiometry and temperature .
    • Yield Improvement : Introduce catalytic bases (e.g., triethylamine) to neutralize HCl byproducts, enhancing reaction efficiency .

Q. How is the crystal structure of this compound characterized, and what software tools are essential for refinement?

  • Methodological Answer :

  • X-ray Diffraction : Collect data using Cu-Kα radiation (λ = 1.54178 Å) at 173 K. Key parameters include unit cell dimensions (e.g., monoclinic P21 space group, a = 5.1687 Å, b = 28.5511 Å, c = 7.8006 Å, β = 98.152°) .
  • Refinement Tools : Use SHELX suite (SHELXL97 for refinement, SHELXS97 for structure solution). Apply restraints for H atoms and anisotropic displacement parameters for non-H atoms .
  • Validation : Cross-check with CrysAlis PRO for data reduction and SHELXTL for molecular graphics .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they impact material properties?

  • Methodological Answer :

  • Hydrogen Bonding : N–H⋯O and C–H⋯O bonds form R₂²(8) ring motifs, creating zigzag chains along the [010] axis. These interactions stabilize the lattice and influence melting points .
  • Weak Interactions : C–H⋯π contacts between phenyl rings contribute to torsional flexibility (dihedral angles ~85° between aromatic planes) .
  • Analysis : Use Mercury or Olex2 to visualize packing and quantify interaction distances/angles. Compare with graph-set analysis (Etter’s formalism) to classify hydrogen-bond patterns .

Q. How can researchers resolve discrepancies in hydrogen-bonding patterns observed across polymorphs or derivatives of this compound?

  • Methodological Answer :

  • Comparative Crystallography : Analyze multiple crystal structures (e.g., derivatives like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) to identify conserved vs. variable interactions .
  • Energy Calculations : Perform DFT or Hirshfeld surface analysis to evaluate interaction strengths. For example, N–H⋯O bonds typically contribute >30 kJ/mol stabilization .
  • Contradiction Resolution : Cross-validate with spectroscopic data (IR, Raman) to confirm hydrogen-bond presence in solution vs. solid state .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimycobacterial Assays : Use microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis. Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced activity .
  • SAR Studies : Modify the methoxyphenyl or diphenyl groups systematically. Test solubility (via LogP measurements) and bioavailability (Caco-2 permeability assays) .
  • Data Interpretation : Apply multivariate analysis to correlate substituent effects (Hammett σ constants) with IC₅₀ values .

Q. How can conformational flexibility of this compound be exploited in drug design?

  • Methodological Answer :

  • Dynamic NMR : Measure rotational barriers of the acetamide bond to assess flexibility in solution .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors for loperamide analogs). Prioritize conformers with dihedral angles <90° for optimal fit .
  • Polymorph Screening : Explore solvent-mediated crystallization to isolate conformers with enhanced bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.